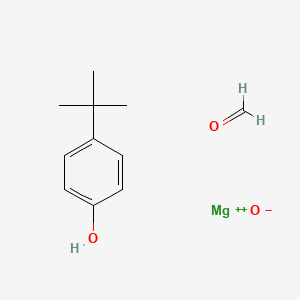![molecular formula C22H14O2 B14456424 1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) CAS No. 75142-99-3](/img/structure/B14456424.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is an organic compound characterized by its unique structure, which includes two ethynylbenzene groups connected via a 1,3-phenylenebis(oxy) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) typically involves the reaction of 1,3-dihydroxybenzene with 3-ethynylbenzene derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, materials science, or biological systems.
Comparación Con Compuestos Similares
1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar core structure but with amino groups instead of ethynyl groups.
1,1’-[1,3-Phenylenebis(oxy)]bis(3-bromobenzene): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,3-Bis(3-(3-phenoxyphenoxy)phenoxy)benzene: Another structurally related compound with phenoxy groups, used in different contexts.
Uniqueness: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in materials science and organic synthesis, where such properties are highly sought after.
Propiedades
Número CAS |
75142-99-3 |
|---|---|
Fórmula molecular |
C22H14O2 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1,3-bis(3-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-8-5-10-19(14-17)23-21-12-7-13-22(16-21)24-20-11-6-9-18(4-2)15-20/h1-2,5-16H |
Clave InChI |
DEYXBGVXOXZAHF-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dimethoxy-4-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14456351.png)

![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)



![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/structure/B14456409.png)


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
